molecular formula C20H20ClN3S B4845568 4-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole

4-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole

Cat. No.: B4845568
M. Wt: 369.9 g/mol
InChI Key: UOBUUUJLOVUUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole is a complex organic compound that features a piperazine ring, a thiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a suitable amine to form the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.

Scientific Research Applications

4-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with serotonin receptors, which may explain its potential effects on mood and cognition. Additionally, the thiazole ring can interact with various enzymes, modulating their activity and leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A well-known antihistamine that also contains a piperazine ring.

    Aripiprazole: An antipsychotic drug with a similar piperazine structure.

    Quetiapine: Another antipsychotic with a piperazine moiety.

Uniqueness

What sets 4-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole apart from these compounds is its unique combination of a piperazine ring with a thiazole ring and a chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3S/c21-17-6-8-19(9-7-17)24-12-10-23(11-13-24)14-18-15-25-20(22-18)16-4-2-1-3-5-16/h1-9,15H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBUUUJLOVUUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
4-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole
Reactant of Route 3
Reactant of Route 3
4-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole
Reactant of Route 4
Reactant of Route 4
4-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole
Reactant of Route 5
Reactant of Route 5
4-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.